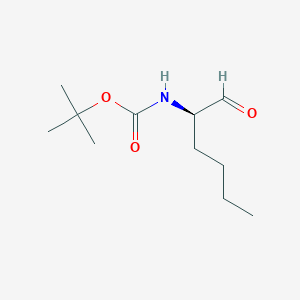

(R)-tert-butyl 1-oxohexan-2-ylcarbamate

Descripción

BenchChem offers high-quality (R)-tert-butyl 1-oxohexan-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-butyl 1-oxohexan-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H21NO3 |

|---|---|

Peso molecular |

215.29 g/mol |

Nombre IUPAC |

tert-butyl N-[(2R)-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1 |

Clave InChI |

OBMGXPJNZKYOQY-SECBINFHSA-N |

SMILES isomérico |

CCCC[C@H](C=O)NC(=O)OC(C)(C)C |

SMILES canónico |

CCCCC(C=O)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Technical Profile: (R)-tert-butyl 1-oxohexan-2-ylcarbamate (Boc-D-Norleucinal)

[1][2]

Executive Summary

(R)-tert-butyl 1-oxohexan-2-ylcarbamate (also referred to as Boc-D-Norleucinal or Boc-D-Nle-al ) is a critical chiral building block in medicinal chemistry.[1] It functions primarily as a "warhead" intermediate for the synthesis of peptide aldehyde transition-state inhibitors.[1] The aldehyde moiety at the C1 position is highly electrophilic, allowing it to form reversible covalent hemiacetal or thiohemiacetal adducts with the active site serine or cysteine residues of proteases.[1]

While the (S)-enantiomer (derived from L-Norleucine) is more common in natural product mimics, the (R)-enantiomer (derived from D-Norleucine) is increasingly valuable in the development of proteolytically stable peptidomimetics and for probing the stereochemical requirements of enzyme active sites (e.g., S1 pockets of calpains and cathepsins).[1]

Chemical Identity & Structure

Nomenclature & Classification[1][2]

-

IUPAC Name: tert-butyl N-[(2R)-1-oxohexan-2-yl]carbamate[1]

-

Common Names: Boc-D-Norleucinal, Boc-D-Nle-H, Boc-D-2-aminohexanal[1]

-

CAS Number (Enantiomer Reference):

-

Molecular Formula: C₁₁H₂₁NO₃[1]

Structural Analysis

The molecule consists of three distinct functional domains:

-

Boc Group (N-terminus): Provides steric bulk and acid-labile protection for the amine.[1]

-

Norleucine Side Chain (C2): A hydrophobic n-butyl chain that typically targets the S1 subsite of proteases (e.g., hydrophobic pockets in elastase or chymotrypsin-like enzymes).[1]

-

Aldehyde "Warhead" (C1): The reactive electrophile responsible for inhibitory activity.[1]

Stereochemistry[1][2]

Physical & Chemical Properties[1][2][6][7][8]

| Property | Description |

| Physical State | Colorless to pale yellow oil or low-melting solid (depending on purity).[1] |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO, EtOAc).[1][5] Insoluble in water.[1] |

| Stability | High Risk: Prone to oxidation (to carboxylic acid) and racemization (at C2).[1] |

| Storage | -20°C under inert atmosphere (Argon/Nitrogen). Desiccated. |

| Reactivity | Electrophilic aldehyde reacts with nucleophiles (amines, thiols, alcohols).[1] Forms hydrates in aqueous solution.[1] |

Synthesis & Manufacturing Protocols

The synthesis of Boc-amino aldehydes is challenging due to the risk of racemization at the

Synthetic Route: Oxidation of Boc-D-Norleucinol

This protocol minimizes racemization by avoiding strong bases during the aldehyde formation step.[1]

Step 1: Reduction of Boc-D-Norleucine [1]

-

Reagents: Boc-D-Norleucine, Isobutyl chloroformate, N-methylmorpholine (NMM), Sodium borohydride (NaBH₄).[1]

-

Procedure: Activate the carboxylic acid as a mixed anhydride at -15°C, then reduce in situ with aqueous NaBH₄.

-

Product: Boc-D-Norleucinol (Alcohol).[1]

Step 2: Oxidation to Boc-D-Norleucinal (Dess-Martin Periodinane) [1]

-

Reagents: Boc-D-Norleucinol, Dess-Martin Periodinane (DMP), Wet DCM (water accelerates DMP mechanism).[1]

-

Procedure:

-

Dissolve Boc-D-Norleucinol in DCM.

-

Add DMP (1.1 equiv) at 0°C.

-

Stir for 1-2 hours at room temperature.

-

Quench: Add saturated NaHCO₃/Na₂S₂O₃ (1:1) to destroy excess oxidant.[1]

-

Extraction: Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Flash chromatography on silica gel (Hexane/EtOAc). Note: Silica can catalyze racemization; use deactivated silica or rapid filtration.[1]

Visualization of Synthesis Pathway[1][2]

Caption: Two-step synthesis of Boc-D-Norleucinal via reduction-oxidation sequence to preserve optical purity.

Applications in Drug Discovery[1][2][8]

Mechanism of Action: Protease Inhibition

Boc-D-Norleucinal acts as a transition-state analog .[1] The aldehyde carbon mimics the carbonyl carbon of the scissile peptide bond.[1]

-

Serine Proteases: The active site Serine-OH attacks the aldehyde to form a hemiacetal .[1]

-

Cysteine Proteases: The active site Cysteine-SH attacks to form a thiohemiacetal .[1]

-

Result: The tetrahedral adduct mimics the transition state of peptide hydrolysis, binding tightly (reversible covalent inhibition) and preventing substrate processing.[1]

Target Enzymes[1][2]

-

Calpains (Calcium-dependent cysteine proteases): Norleucine derivatives are potent inhibitors due to the hydrophobic S2 pocket preference.[1]

-

Cathepsins (B, L, K): Used in lysosomal storage disease research and osteoporosis models.[1]

-

Proteasome (20S): Aldehyde pharmacophores (e.g., MG-132) are classic proteasome inhibitors.[1]

Visualization of Inhibition Mechanism[1][2]

Caption: Mechanism of reversible covalent inhibition by Boc-D-Norleucinal at the protease active site.[1]

Handling & Stability Guidelines

CRITICAL WARNING: Aldehydes are chemically labile.[1] Strict adherence to these protocols is required to maintain reagent integrity.

-

Oxidation Prevention:

-

Racemization Control:

-

The

-proton (at C2) is acidic due to the adjacent aldehyde and carbamate groups.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Protocol: Avoid exposure to strong bases or prolonged contact with silica gel.[1] Use neutral buffers if aqueous workup is necessary.[1]

-

-

Hydrate Formation:

References

-

Methodology for Boc-Amino Aldehyde Synthesis

-

Protease Inhibition & Calpain Inhibitors

-

Properties of Norleucine Derivatives (L-Isomer Reference)

-

Dess-Martin Oxidation Protocol

A Technical Guide to the Stereospecific Inhibition of Calpain by Boc-Norleucinal Isomers

Abstract

This technical guide provides an in-depth analysis of the stereochemical differences between Boc-D-Norleucinal (Boc-D-Nle-al) and Boc-L-Norleucinal (Boc-L-Nle-al) and their profound impact on the inhibition of calpain, a family of calcium-dependent cysteine proteases. While direct comparative inhibitory data for these specific enantiomers is not extensively published, this guide synthesizes established principles of protease-inhibitor interactions, the known stereospecificity of calpains, and structural biology insights to build a comprehensive understanding of their differential activity. We will delve into the mechanistic basis for the expected superior potency of the L-enantiomer, provide detailed protocols for the synthesis and enzymatic evaluation of these inhibitors, and offer expert insights into the experimental design and data interpretation for researchers in drug discovery and chemical biology.

Introduction: The Critical Role of Stereochemistry in Protease Inhibition

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in a vast array of physiological and pathological processes.[1] Their active sites are exquisitely chiral environments, evolved to recognize and bind substrates with high specificity. This inherent chirality dictates that the stereochemistry of small molecule inhibitors is a paramount determinant of their efficacy. A subtle change in the spatial arrangement of atoms, as seen between D- and L-enantiomers of an amino acid-derived inhibitor, can lead to orders of magnitude differences in binding affinity and inhibitory potency.

This guide focuses on two such enantiomers: Boc-D-Nle-al and Boc-L-Nle-al. Both are N-terminally protected norleucine aldehydes, a class of compounds known to act as reversible covalent inhibitors of cysteine proteases.[2] The aldehyde "warhead" forms a transient covalent bond with the catalytic cysteine residue in the enzyme's active site, effectively blocking its function.[2] Norleucine, an isomer of leucine, provides a hydrophobic side chain that can interact with corresponding hydrophobic pockets within the protease active site. The tert-Butoxycarbonyl (Boc) protecting group enhances cell permeability and modulates solubility.

We will use the well-characterized cysteine protease, calpain, as our primary model system to explore the differential effects of these enantiomers. Calpains are implicated in numerous disease states, including neurodegenerative disorders, ischemic injury, and cancer, making them a significant therapeutic target.[3]

Physicochemical Properties and Synthesis

The fundamental difference between Boc-D-Nle-al and Boc-L-Nle-al lies in the three-dimensional arrangement of the substituents around the alpha-carbon of the norleucine residue. This stereoisomerism does not significantly alter their basic physicochemical properties, such as molecular weight and elemental composition, but it profoundly affects their biological activity.

| Property | Boc-D-Nle-al | Boc-L-Nle-al |

| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol | 215.29 g/mol |

| IUPAC Name | (R)-tert-butyl (1-oxohexan-2-yl)carbamate | (S)-tert-butyl (1-oxohexan-2-yl)carbamate |

| Chirality | R-configuration | S-configuration |

Diagram: Stereochemical Difference

Caption: Enantiomers of Boc-Nle-al. The dashed and solid wedges at the NH-Boc group indicate its orientation relative to the plane.

Synthesis of Boc-D/L-Nle-al

The synthesis of these peptide aldehydes is typically achieved through the oxidation of the corresponding N-protected amino alcohols. This method is favored as it generally proceeds without racemization of the chiral center.

Experimental Protocol: Synthesis of Boc-L-Nle-al

This protocol can be adapted for the D-enantiomer by starting with Boc-D-norleucinol.

Step 1: Reduction of Boc-L-Norleucine to Boc-L-Norleucinol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-L-norleucine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude Boc-L-norleucinol by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Oxidation of Boc-L-Norleucinol to Boc-L-Nle-al

-

Reaction Setup: Dissolve the purified Boc-L-norleucinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Oxidizing Agent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

-

Reaction: Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Workup: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting Boc-L-Nle-al is often used without further purification, but can be purified by flash chromatography if necessary.

Differential Inhibition of Calpain: A Mechanistic Perspective

The vast majority of naturally occurring amino acids are in the L-configuration, and consequently, the active sites of proteases like calpain are stereospecifically tailored to bind and process peptides composed of L-amino acids. This inherent preference is the cornerstone of the differential activity between Boc-L-Nle-al and Boc-D-Nle-al.

The well-studied calpain inhibitor, N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), which contains L-norleucinal at its C-terminus, is a potent inhibitor of both calpain I and calpain II.[4] This provides strong evidence that the L-configuration is preferred for binding in the calpain active site.

Mechanism of Inhibition

The aldehyde moiety of Boc-Nle-al acts as a transition-state analog. The catalytic cysteine (Cys115 in µ-calpain) in the calpain active site performs a nucleophilic attack on the electrophilic aldehyde carbon. This results in the formation of a tetrahedral thiohemiacetal intermediate, which is a stable, yet reversible, covalent adduct.[2]

Diagram: Calpain Inhibition Mechanism

Caption: Proposed differential inhibition of calpain by Boc-L-Nle-al and Boc-D-Nle-al.

The Role of Stereospecificity in Binding

The active site of calpain is composed of several subsites (S1, S2, S3, etc.) that accommodate the side chains of the amino acid residues of the substrate or inhibitor (P1, P2, P3, etc.). For optimal binding and subsequent covalent modification, the inhibitor's side chain, backbone, and aldehyde group must adopt a precise orientation within these subsites.

-

Boc-L-Nle-al: The L-configuration allows the norleucine side chain to fit snugly into the hydrophobic S2 pocket of calpain, while positioning the aldehyde group for optimal attack by the catalytic cysteine in the S1' subsite. This energetically favorable binding event leads to potent inhibition.

-

Boc-D-Nle-al: In contrast, the D-configuration would place the norleucine side chain in a sterically unfavorable position, clashing with the residues lining the S2 pocket. To accommodate the D-enantiomer, the inhibitor would have to bind in a contorted, high-energy conformation, or the enzyme would have to undergo an unfavorable conformational change. This results in significantly weaker binding affinity and, consequently, poor inhibitory activity.

While direct Ki or IC₅₀ values for Boc-D-Nle-al against calpain are not readily found in the literature, it is reasonable to predict that its inhibitory potency would be several orders of magnitude lower than that of Boc-L-Nle-al. Studies on other proteases with similar peptide-based inhibitors have consistently shown a strong preference for the L-stereochemistry.[5]

Experimental Evaluation of Inhibitory Potency

To empirically determine the difference in inhibitory potency, a well-designed enzymatic assay is required. A fluorometric assay using a specific calpain substrate is a sensitive and common method.

Experimental Protocol: Calpain I Inhibition Assay

Materials:

-

Purified human calpain I

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT

-

Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

-

Inhibitors: Boc-L-Nle-al and Boc-D-Nle-al, dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of Boc-L-Nle-al and Boc-D-Nle-al in DMSO. A typical starting stock concentration is 10 mM.

-

Reaction Setup: In the wells of the 96-well plate, add 50 µL of Assay Buffer.

-

Inhibitor Addition: Add 1 µL of the diluted inhibitor solutions to the respective wells. For control wells, add 1 µL of DMSO.

-

Enzyme Addition: Add 25 µL of a pre-diluted calpain I solution in Assay Buffer to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 24 µL of the fluorogenic substrate solution (Suc-LLVY-AMC) to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of increase in fluorescence is proportional to the calpain activity.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer.

Expected Results

The results of this assay are expected to show a significant difference in the IC₅₀ values for the two enantiomers.

| Inhibitor | Predicted IC₅₀ (vs. Calpain I) | Rationale |

| Boc-L-Nle-al | Low µM to high nM range | Correct stereochemistry for optimal binding to the calpain active site, similar to other known L-amino acid-based aldehyde inhibitors. |

| Boc-D-Nle-al | High µM to mM range (or no significant inhibition) | Incorrect stereochemistry leading to steric hindrance and poor binding affinity. |

Conclusion and Future Directions

The stereochemistry of protease inhibitors is a fundamental principle in drug design. This guide has elucidated the critical differences between Boc-D-Nle-al and Boc-L-Nle-al in the context of calpain inhibition. Based on the established stereospecificity of the calpain active site and data from related inhibitors, it is concluded that Boc-L-Nle-al is the eutomer (the more active enantiomer) , while Boc-D-Nle-al is the distomer (the less active enantiomer).

For researchers in the field, this underscores the importance of chiral synthesis and the evaluation of individual enantiomers in any drug discovery program targeting proteases. Future work could involve co-crystallization of both Boc-L-Nle-al and Boc-D-Nle-al with calpain to provide definitive structural evidence for their differential binding modes. Furthermore, exploring modifications to the norleucine side chain and the N-terminal protecting group of the L-enantiomer could lead to the development of even more potent and selective calpain inhibitors with therapeutic potential.

References

- Hanna, R. A., Campbell, R. L., & Davies, P. L. (2008). Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin.

- Meffre, P., et al. (1994). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Tetrahedron Letters, 35(24), 4213-4216.

- Melloni, E., & Pontremoli, S. (2020). Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research?. International Journal of Molecular Sciences, 21(17), 6033.

- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.

- Pozdnev, V. F. (2004). [- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-]. Organic Syntheses, 81, 247.

- Donkor, I. O. (2006). Synthesis, calpain inhibitory activity, and cytotoxicity of P2-substituted proline and thiaproline peptidyl aldehydes and peptidyl alpha-ketoamides. Journal of Medicinal Chemistry, 49(17), 5282-90.

- Sasaki, T., et al. (1989). Inhibitory Effect of di- and Tripeptidyl Aldehydes on Calpains and Cathepsins. Journal of Enzyme Inhibition, 3(3), 195-201.

- Gierasch, L. M. (2002). How calpain is activated by calcium. Nature Structural & Molecular Biology, 9(1), 10-12.

-

M-CSA. (n.d.). Calpain-2. Retrieved from [Link]

- Oztay, F., et al. (2014). Protective effect of calpain inhibitor N-acetyl-L-leucyl-L-leucyl-L-norleucinal on acute alcohol consumption related cardiomyopathy. Bratislavske lekarske listy, 115(10), 621-8.

- Singh, P. P., et al. (2020). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. ACS Omega, 5(31), 19693-19705.

-

ResearchGate. (2012). Inhibition of calpain-mediated cell death by a novel peptide inhibitor. Retrieved from [Link]

- Leśniak, S., et al. (2019).

- Miceli, A., et al. (2023). N-Acetylcysteine Antagonizes NGF Activation of TrkA through Disulfide Bridge Interaction, an Effect Which May Contribute to Its Analgesic Activity. International Journal of Molecular Sciences, 25(1), 133.

- Mehdi, S. (1993). Stereospecific synthesis of peptidyl alpha-keto amides as inhibitors of calpain. Bioorganic & Medicinal Chemistry Letters, 3(4), 727-732.

- Czogalla, A. (2003). Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT. Journal of Biological Chemistry, 278(10), 8449-57.

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

-

RayBiotech. (n.d.). Calpain Activity Assay Kit (Fluorometric). Retrieved from [Link]

- Vinitsky, A., & Ploegh, H. L. (1996). The protease inhibitor, N-acetyl-L-leucyl-L-leucyl-L-norleucinal, decreases the pool of major histocompatibility complex class I-binding peptides and inhibits peptide trimming in the endoplasmic reticulum. The Journal of Experimental Medicine, 183(4), 1569-78.

- Google Patents. (n.d.). WO2021072196A1 - Compositions and methods for measuring and inhibiting calpain-5 activity.

-

ResearchGate. (2015). Conformationally restricted calpain inhibitors. Retrieved from [Link]

Sources

- 1. Calpain Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, calpain inhibitory activity, and cytotoxicity of P2-substituted proline and thiaproline peptidyl aldehydes and peptidyl alpha-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calpain Inhibitor I N-Acetyl-Leu-Leu-norleucinal, synthetic 110044-82-1 [sigmaaldrich.com]

- 5. Stereospecific synthesis of peptidyl alpha-keto amides as inhibitors of calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-(Boc-amino)hexanal synonyms and IUPAC name

Technical Guide: (R)-2-(Boc-amino)hexanal

Abstract

(R)-2-(Boc-amino)hexanal (also known as Boc-D-Norleucinal) is a critical chiral intermediate used primarily in the synthesis of peptide-based protease inhibitors and transition state mimetics.[1] As an

Part 1: Chemical Identity & Structure[2][3]

Compound Name: (R)-2-(Boc-amino)hexanal Common Synonyms:

-

Boc-D-Nle-al[1][]

-

(R)-2-[(tert-butoxycarbonyl)amino]hexanal[1]

-

tert-butyl N-[(1R)-1-formylpentyl]carbamate (IUPAC)[1]

Chemical Identifiers:

-

Molecular Formula: C

H -

Molecular Weight: 215.29 g/mol

-

CAS Number (Precursor Acid): 55674-63-0 (Boc-D-Norleucine)[1][3][4][5][6]

-

Note: The aldehyde itself is often synthesized in situ or custom-ordered due to instability; specific CAS indexing for the (R)-aldehyde varies by vendor.[1]

-

Structural Visualization:

Caption: Structural decomposition of (R)-2-(Boc-amino)hexanal highlighting the protecting group and reactive aldehyde warhead.[1][7]

Part 2: Synthesis & Production Protocols

The synthesis of

Protocol A: Swern Oxidation (High Fidelity)

This method converts Boc-D-Norleucinol (derived from Boc-D-Norleucine) to the aldehyde.[1]

Reagents:

-

Oxalyl chloride (COCl)

[1] -

Dimethyl sulfoxide (DMSO)[1]

-

Triethylamine (Et

N)[1][8] -

Dichloromethane (DCM), anhydrous[1]

-

Starting Material: Boc-D-Norleucinol (prepared via reduction of Boc-D-Nle-OH)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM. Cool to -78°C .[1]

-

DMSO Addition: Add DMSO (2.5 equiv) dropwise. Critical: Maintain temperature below -60°C to prevent decomposition of the active chlorosulfonium species.[1] Stir for 15 minutes.

-

Substrate Addition: Add Boc-D-Norleucinol (1.0 equiv) dissolved in minimum DCM dropwise over 10-15 minutes. Stir for 30 minutes at -78°C.

-

Elimination: Add triethylamine (5.0 equiv) dropwise.[1] The base induces the elimination of dimethyl sulfide.

-

Warming: Allow the reaction to warm to 0°C over 30 minutes. Do not heat to room temperature immediately.

-

Quench: Quench with cold saturated NH

Cl solution. Extract with DCM, wash with cold 1M HCl (rapidly) and brine. -

Purification: Flash chromatography on silica gel (neutralized with 1% Et

N) is possible but risky.[1] It is often best to use the crude aldehyde immediately if purity is >90%.[1]

Protocol B: Weinreb Amide Reduction (Scalable)

Preferred for larger batches (>10g) where cryogenic Swern conditions are difficult to maintain.[1]

Workflow Diagram:

Caption: Synthesis via Weinreb Amide avoids over-reduction to the alcohol, offering a robust route for scale-up.[1]

Part 3: Handling, Stability & Applications

Stability Profile

-Amino aldehydes are notoriously unstable.[1]-

Racemization: The

-proton is acidic due to the adjacent carbonyl and carbamate groups.[1] Basic conditions or silica gel chromatography can lead to rapid epimerization (loss of chirality).[1] -

Oxidation: The aldehyde easily oxidizes to the carboxylic acid in air.

-

Hydration/Trimerization: Can form hydrates or trimers upon standing.[1]

Storage Protocol:

-

Temperature: Store at -80°C for long-term (>1 week) or -20°C for short-term.

-

Atmosphere: Must be stored under Argon or Nitrogen.[1]

-

Form: Best stored as a crude oil if immediate use is planned.[1] If solid, keep strictly anhydrous.

Key Applications

-

Protease Inhibitors: The aldehyde group acts as a "warhead," forming a reversible covalent hemiacetal adduct with the active site serine or cysteine of proteases (e.g., HCV NS3 protease, proteasome).

-

Reductive Amination: Used to introduce the D-Norleucine side chain into peptide mimetics by reacting with amines followed by NaBH(OAc)

reduction.[1] -

Multicomponent Reactions: Substrate for Ugi and Passerini reactions to generate diverse peptidomimetic libraries.

References

-

Mancuso, A. J., & Swern, D. (1978).[1] Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.[1] Link[1]

-

Fehrentz, J. A., & Castro, B. (1983).[1] An efficient synthesis of optically active

-(t-butoxycarbonylamino)-aldehydes from amino acids.[1] Synthesis, 1983(08), 676-678.[1] Link -

Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected

-amino aldehydes in organic synthesis.[1] Chemical Reviews, 89(1), 149-164.[1] Link[1] -

Luly, J. R., et al. (1987).[1] A synthesis of N-protected amino aldehydes and their conversion to

-amino acids.[1] Journal of Organic Chemistry, 52(8), 1487–1492. Link[1]

Sources

- 1. 2-Amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid | C11H22N2O4 | CID 544580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 55674-63-0|(R)-2-((tert-Butoxycarbonyl)amino)hexanoic acid|BLD Pharm [bldpharm.com]

- 5. BOC-D-NLE-OH | 55674-63-0 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 219819-76-8|(R)-2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Boc-Protected Amino Aldehydes in Medicinal Chemistry

Strategic Imperative: The Gatekeepers of Peptidomimetics

In modern medicinal chemistry, Boc-protected amino aldehydes are not merely intermediates; they are the "chiral gatekeepers" for a vast class of pharmacophores. Their structural integrity is directly linked to the potency of protease inhibitors (e.g., HIV, proteasome, and cysteine protease inhibitors) and transition-state mimetics.

The core challenge in working with these species is a paradox of reactivity: the very electrophilicity that makes the aldehyde group valuable for downstream diversification (reductive amination, olefination, multicomponent reactions) also renders the

This guide provides a field-tested framework for the synthesis, handling, and application of these labile intermediates, prioritizing configurational stability and chemical yield.

Synthesis Pathways: The "Make" Decision

The synthesis of Boc-amino aldehydes typically follows one of two primary vectors: Oxidative Expansion (from amino alcohols) or Reductive Contraction (from amino acid derivatives).

Decision Matrix: Pathway Selection

| Feature | Pathway A: Oxidation (DMP) | Pathway B: Reduction (Weinreb) |

| Starting Material | Boc-Amino Alcohol | Boc-Amino Acid |

| Reagent Cost | High (Dess-Martin Periodinane) | Moderate (LiAlH₄/DIBAL-H) |

| Scalability | Moderate (<100g typically) | High (Kg scale feasible) |

| Racemization Risk | Low (Neutral/Mild conditions) | Moderate (Requires careful temp control) |

| Purification | Filtration + Short Column | Extraction + Column |

| Best For | Complex, acid-sensitive substrates | Large batches, standard amino acids |

Pathway A: Oxidative Expansion (Recommended for High Fidelity)

The oxidation of Boc-amino alcohols using Dess-Martin Periodinane (DMP) is the gold standard for preserving chiral integrity. Unlike Swern oxidation, which requires cryogenic temperatures (

Pathway B: Reductive Contraction (Recommended for Scale)

The conversion of Boc-amino acids to Weinreb amides (

Critical Handling: The "Keep" Protocol

The instability of Boc-amino aldehydes is often overstated but usually stems from improper handling. The two main degradation pathways are Racemization and Hydrate/Polymer Formation .

Mechanism of Instability

Racemization occurs via the removal of the acidic

Figure 1: Mechanism of acid/base catalyzed racemization of

Survival Guide for Purification

-

Avoid Extended Silica Contact: Silica gel is slightly acidic. Flash chromatography must be rapid (<15 mins).

-

Neutralization: Pre-wash the silica column with 1% triethylamine/hexane, but flush thoroughly to remove free base before loading the aldehyde.

-

Storage: Never store as a neat oil. If necessary, store as a frozen solution in benzene or toluene at

C. For long-term storage, convert to the bisulfite adduct.

Experimental Protocols

Protocol A: Dess-Martin Oxidation (Self-Validating)

Objective: Convert Boc-Phenylalaninol to Boc-Phenylalaninal with >98% ee.

Reagents:

-

Boc-Phenylalaninol (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

-

Sodium Thiosulfate (sat. aq.)

-

Sodium Bicarbonate (sat.[1] aq.)

Workflow:

-

Setup: Dissolve Boc-amino alcohol in DCM under inert atmosphere (

/Ar). -

Addition: Add DMP solid in one portion.

-

Checkpoint 1 (Visual): The suspension should initially be cloudy/white. As the reaction proceeds, it often becomes clearer or changes texture.

-

-

Monitoring: Stir at RT for 1–2 hours.

-

Checkpoint 2 (TLC): Monitor consumption of alcohol (

in 1:1 EtOAc/Hex) and appearance of aldehyde (

-

-

Quench (Critical): Pour reaction mixture into a 1:1 mixture of sat. Na₂S₂O₃ and sat.[1] NaHCO₃. Stir vigorously for 15 mins.

-

Checkpoint 3 (Clarification): The biphasic mixture must turn clear (organic layer) as the iodine byproducts are reduced and solubilized. If solids persist, add more thiosulfate/water.

-

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄. Concentrate without heat (water bath < 30°C).

Protocol B: Weinreb Amide Reduction[2][3][4]

Objective: Convert Boc-Phe-N(OMe)Me to Boc-Phenylalaninal.

Reagents:

-

Boc-Phe-Weinreb Amide (1.0 equiv)

-

LiAlH₄ (1.0 M in THF, 0.6 equiv - Note: 0.25 mol LAH reduces 1 mol amide, but slight excess is common) or DIBAL-H (1.2 equiv).

-

THF (anhydrous)

Workflow:

-

Setup: Cool solution of Weinreb amide in THF to

C (LiAlH₄) or -

Reduction: Add reducing agent dropwise.

-

Causality: Low temperature stabilizes the tetrahedral metal-chelate intermediate, preventing expulsion of the amine and subsequent over-reduction to the alcohol.

-

-

Quench:

-

For LiAlH₄: Use Fieser workup (Water, 15% NaOH, Water) or solid Na₂SO₄·10H₂O.

-

For DIBAL-H: Add Methanol (to destroy excess hydride) followed by Rochelle's salt (potassium sodium tartrate) solution.

-

Checkpoint (Emulsion): Rochelle's salt requires vigorous stirring (1-2 hours) to break the aluminum-emulsion. The layers must be perfectly distinct before separation.

-

Downstream Utility: Synthesis Workflow

Boc-amino aldehydes serve as the divergence point for multiple medicinal chemistry campaigns.

Figure 2: Strategic workflow connecting amino acid precursors to high-value pharmacophores via the aldehyde hub.

Key Applications in Drug Discovery[5]

-

Hydroxyethylamine Isosteres: Reaction with chiral enolates or sulfonium ylides yields the core scaffold of HIV protease inhibitors (e.g., Saquinavir).

-

Reduced Amide Bonds: Reductive amination with amino acid esters creates

peptide bond isosteres, increasing metabolic stability against peptidases.

References

-

Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species." Journal of the American Chemical Society, 1991 , 113, 7277–7287. Link

-

Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active

-(t-Butoxycarbonylamino)-aldehydes from -

Jurczak, J.; Golebiowski, A. "Optically Active N-Protected

-Amino Aldehydes in Organic Synthesis." Chemical Reviews, 1989 , 89, 149–164. Link -

Myers, A. G.; et al. "Greatly Simplified Procedures for the Synthesis of

-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide." Journal of the American Chemical Society, 1997 , 119, 656–673. Link -

BenchChem. "Experimental Procedures for the Oxidation of N-Boc-aminomethanol." Application Notes, 2025 . Link

Sources

An In-depth Technical Guide to Unnatural Amino Acid Aldehydes for Peptide Synthesis

Introduction: The Aldehyde as a Linchpin in Modern Peptide Chemistry

In the expanding universe of peptide-based therapeutics and chemical biology, the ability to construct complex, functionalized, and stable biomolecules is paramount.[1] While traditional peptide synthesis has mastered the formation of the amide backbone, the true frontier lies in the precise, site-selective modification of peptides to enhance their properties. Unnatural amino acids (UAAs) have emerged as critical tools in this quest, offering tailored functionality beyond the canonical 20.[][3] Among these, Unnatural Amino Acid Aldehydes (UAA-aldehydes) stand out due to the unique and versatile reactivity of the aldehyde moiety.

The aldehyde group is a powerful electrophile that can participate in a range of highly selective (chemoselective) ligation reactions under mild, aqueous conditions. This makes it an ideal functional handle for conjugating peptides to other molecules, creating cyclic structures, or introducing probes and labels.[4] This guide provides a comprehensive overview of the synthesis, handling, and application of UAA-aldehydes, offering field-proven insights and detailed protocols for researchers at the forefront of peptide science and drug discovery.

The Core Chemistry: Synthesis, Purification, and Handling

The utility of any chemical tool begins with its accessibility and stability. UAA-aldehydes, while powerful, require careful consideration in their preparation and handling due to their inherent reactivity.

Synthetic Strategies

The synthesis of enantiomerically pure α-amino aldehydes is non-trivial, as the α-proton is susceptible to racemization, and the aldehyde itself is prone to oxidation and self-condensation.[5] Common strategies often involve the controlled manipulation of a protected amino acid precursor.

-

Oxidation of α-Amino Alcohols: A prevalent method involves the synthesis of an N-protected α-amino alcohol, followed by a mild, selective oxidation to the aldehyde. Reagents like Dess-Martin periodinane (DMP), Swern oxidation, or Parikh-Doering oxidation are frequently employed. The key is to avoid over-oxidation to the carboxylic acid and to use conditions that minimize racemization.

-

Reduction of Activated Carboxylic Acid Derivatives: Weinreb amides or N-methoxy-N-methyl amides of amino acids can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Similarly, the partial reduction of esters or thioesters can yield the desired aldehyde.[5]

-

Solid-Phase Synthesis Approach: For direct incorporation into a peptide sequence, peptide aldehydes can be synthesized on-resin using specialized linkers, such as the 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL) linker. The aldehyde functionality is revealed upon cleavage from the resin.[6]

Purification and Characterization

Purification of UAA-aldehydes is often challenging due to their instability on common chromatography media like silica gel.[5]

-

Chromatography: Rapid flash chromatography on neutral or deactivated silica gel, or on alumina, can be effective. Reverse-phase HPLC is the method of choice for purifying peptide aldehydes.

-

Characterization: ¹H NMR spectroscopy is definitive, showing a characteristic aldehyde proton signal between 9-10 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular weight. Chiral HPLC or derivatization with a chiral agent (e.g., Mosher's acid) can be used to assess enantiomeric purity.[5]

Critical Handling and Storage Protocols

Aldehydes are sensitive functional groups susceptible to degradation through several pathways.[7]

-

Oxidation: Exposure to air can oxidize the aldehyde to a carboxylic acid. Always handle and store under an inert atmosphere (e.g., nitrogen or argon).

-

Polymerization/Self-Condensation: Aldehydes can undergo aldol-type condensation reactions with themselves, especially in the presence of acid or base catalysts.

-

Racemization: The α-proton of an amino aldehyde is acidic and can be removed by base, leading to loss of stereochemical integrity.[5]

Field-Proven Storage Recommendations: For maximum shelf-life, UAA-aldehydes should be stored as solids at -20°C or below under an inert atmosphere.[7] For N-protected derivatives, storage in a desiccator is crucial. Solutions should be prepared fresh whenever possible. If stock solutions are necessary, they should be stored in an inert solvent (e.g., anhydrous acetonitrile or DMF) at low temperatures for a limited time.[5][8]

Key Ligation Chemistries: Forging New Bonds

The power of the UAA-aldehyde lies in its ability to undergo chemoselective reactions, forming stable covalent bonds in the presence of numerous other functional groups. This allows for the precise modification of unprotected peptides in aqueous solutions.[9]

Oxime and Hydrazone Ligation

This is arguably the most widely used aldehyde-based bioconjugation method. The reaction involves the condensation of an aldehyde with an aminooxy (alkoxyamine) or hydrazide nucleophile to form a stable oxime or hydrazone linkage, respectively.[4][10]

Causality Behind the Method: The reaction proceeds via a two-step mechanism: nucleophilic attack on the aldehyde to form a tetrahedral intermediate (a carbinolamine or hemiaminal), followed by acid-catalyzed dehydration to form the C=N double bond.[11] The reaction is fastest at a slightly acidic pH (typically 4.5-5.5). This pH range represents a "sweet spot": it's acidic enough to catalyze the dehydration step but not so acidic as to fully protonate the aminooxy/hydrazide nucleophile, which would render it non-reactive.[12] Aniline is often used as a catalyst, as it forms a transient, highly reactive iminium ion with the aldehyde, accelerating the rate-limiting step.[10][11]

Pictet-Spengler Ligation

The Pictet-Spengler reaction is a powerful C-C bond-forming reaction that creates a stable heterocyclic ring system.[13] In the context of peptides, it typically involves the reaction of a peptide aldehyde with a tryptophan residue or a tryptamine-like nucleophile.

Causality Behind the Method: The reaction begins with the formation of an iminium ion between the aldehyde and the amine of the tryptamine side chain.[14] The electron-rich indole ring then acts as an intramolecular nucleophile, attacking the iminium ion to form a new six-membered ring. This cyclization is followed by a rearomatization step to yield the final, stable tetrahydro-β-carboline product.[15] This ligation is particularly valuable for creating conformationally constrained peptides and is stable to harsh hydrolytic conditions where oximes might fail.[16]

Other Important Ligations

-

Reductive Amination: The aldehyde reacts with a primary or secondary amine (e.g., the N-terminus or a lysine side chain) to form a transient imine, which is then immediately reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form a stable secondary or tertiary amine linkage.[17][18] This method is highly efficient and avoids the over-alkylation often seen with direct alkylation methods.[19]

-

Knoevenagel Condensation: This reaction involves the condensation of a peptide aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, like in malonates or cyanoacetates).[20] It is catalyzed by a weak base and forms a new C=C bond, providing a route to α,β-unsaturated peptide derivatives.[21]

Data Presentation: Comparison of Ligation Chemistries

| Feature | Oxime/Hydrazone Ligation | Pictet-Spengler Ligation | Reductive Amination | Knoevenagel Condensation |

| Bond Formed | C=N-O (Oxime) / C=N-N (Hydrazone) | C-C (within a heterocycle) | C-N (Amine) | C=C (Alkene) |

| Typical pH | 4.5 - 6.0 | 4.0 - 5.0 | 6.0 - 7.5 | 7.0 - 8.5 (Weak Base) |

| Key Reactants | Aldehyde + Aminooxy/Hydrazide | Aldehyde + Tryptamine/Indole | Aldehyde + Amine + Reductant | Aldehyde + Active Methylene |

| Bond Stability | Good, but can hydrolyze at low pH | Excellent, very stable | Excellent, very stable | Good |

| Key Advantage | High chemoselectivity, catalytic | Forms stable C-C bond, rigidifies structure | Forms stable, native-like amine bond | Forms new C=C bond for further functionalization |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, including checkpoints and expected outcomes to ensure success.

Protocol 1: General Oxime Ligation for Peptide Labeling

This protocol describes the labeling of a peptide containing an aminooxy group with a small molecule aldehyde (e.g., a fluorescent dye).

-

Materials:

-

Aminooxy-functionalized peptide (1 mM stock in water or buffer).

-

Aldehyde-containing label (10 mM stock in DMSO).

-

Aniline catalyst (1 M stock in DMSO).

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 4.7.

-

Analytical HPLC system with C18 column.

-

Mass Spectrometer (LC-MS).

-

-

Methodology:

-

In a microcentrifuge tube, combine 100 µL of the aminooxy-peptide stock solution (0.1 µmol) with 850 µL of Reaction Buffer.

-

Add 15 µL of the aldehyde-label stock solution (1.5 equivalents, 0.15 µmol).

-

Initiate the reaction by adding 5 µL of the aniline catalyst stock solution to a final concentration of ~50 mM. Causality: Aniline accelerates the reaction by forming a more reactive iminium intermediate.[10]

-

Incubate the reaction at room temperature for 2-4 hours.

-

Validation Checkpoint 1: Monitor the reaction progress by injecting a small aliquot (5 µL) onto the LC-MS system after 1 hour.

-

Expected Outcome: A new major peak should appear with a retention time different from the starting peptide. The mass of this new peak should correspond to [M_peptide + M_label - 18.01] Da, accounting for the loss of a water molecule.

-

-

Once the reaction is complete (as determined by the consumption of the starting peptide), purify the labeled product using preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Final Validation: Confirm the identity and purity of the final product by analytical LC-MS.

-

Potential Pitfall: If the reaction is slow, ensure the pH of the buffer is correct. If multiple product peaks are observed, it could indicate instability of the label or peptide under the reaction conditions.

-

-

Protocol 2: On-Resin Synthesis of a C-terminal Peptide Aldehyde

This protocol uses a 4-hydroxymethylphenoxyacetic acid (HMPA) linker and subsequent oxidation to generate the aldehyde.

-

Materials:

-

Fmoc-protected amino acid.

-

HMPA-functionalized resin (e.g., Wang resin).

-

Standard solid-phase peptide synthesis (SPPS) reagents (DIC, Oxyma, Piperidine, TFA).

-

Dess-Martin Periodinane (DMP).

-

Anhydrous Dichloromethane (DCM).

-

-

Methodology:

-

Synthesize the desired peptide sequence on the HMPA resin using standard Fmoc-SPPS protocols. The C-terminal amino acid will be attached as an alcohol precursor.

-

After the final Fmoc deprotection, wash the resin thoroughly with DCM (5x) and dry it under vacuum.

-

Swell the resin in anhydrous DCM for 30 minutes.

-

Prepare a solution of Dess-Martin Periodinane (3 equivalents relative to resin loading) in anhydrous DCM.

-

Add the DMP solution to the swollen resin. Causality: DMP is a mild oxidant that efficiently converts the primary alcohol on the linker to an aldehyde without significant side reactions.

-

React for 2-4 hours at room temperature under an inert atmosphere.

-

Validation Checkpoint: Take a small sample of resin beads, cleave the peptide with 95% TFA, and analyze the crude product by LC-MS.

-

Expected Outcome: The major peak should have a mass corresponding to the desired peptide aldehyde. The mass will be 2 Da less than the starting peptide alcohol.

-

-

If the oxidation is complete, wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to remove all excess oxidant and byproducts.

-

Cleave the peptide aldehyde from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitate the peptide in cold ether, centrifuge, and lyophilize. Purify immediately by HPLC.

-

Potential Pitfall: Incomplete oxidation will result in a mix of peptide alcohol and aldehyde. Extend the reaction time or use fresh DMP. Over-oxidation is unlikely with DMP but can occur with harsher oxidants.

-

-

Conclusion and Future Outlook

Unnatural amino acid aldehydes are more than just chemical curiosities; they are enabling tools that bridge synthetic chemistry with biology. Their ability to participate in a diverse array of robust and chemoselective ligations has cemented their role in the synthesis of complex peptide conjugates, macrocycles, and antibody-drug conjugates (ADCs).[15][22][23] As the demand for more sophisticated and targeted peptide therapeutics grows, the strategic application of UAA-aldehydes will undoubtedly continue to expand, opening new avenues for drug design and the fundamental study of biological systems.

References

-

Shao, J., & Tam, J.P. (1995). Unprotected peptides as building blocks for the synthesis of peptide dendrimers with oxime, hydrazone, and thiazolidine linkages. J. Am. Chem. Soc., 117, 3893–3899. [Link]

-

Lelais, G., & Seebach, D. (2004). α-Amino acids—good for our health...and for the synthesis of other compounds. Biopolymers, 76(3), 206-43. [Link]

-

Zhang, L., & Tam, J. P. (2008). Thiazolidine ligation for pseudoproline formation at the ligation site. Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

-

Johnson, J. A., Lu, Y. Y., van Deventer, J. A., & Tirrell, D. A. (2010). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current opinion in chemical biology, 14(6), 774-780. [Link]

-

Bertozzi, C. R., & Kiessling, L. L. (2001). Chemical glycobiology. Science, 291(5512), 2357-2364. [Link]

-

Tietze, L. F. (1996). Domino reactions in organic synthesis. Chemical reviews, 96(1), 115-136. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

-

Reutov, O. A., & Nesmeyanov, A. N. (2013). Reaction mechanisms of organometallic compounds. Elsevier. [Link]

-

Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science, 287(5460), 2007-2010. [Link]

-

Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [https://www.sciencedirect.com/science/article/abs/pii/S1359644614002 Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [Link]

-

Zeng, Y., Ramya, T. N., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature methods, 6(3), 207-209. [Link]

-

Camarero, J. A., & Muir, T. W. (1999). Chemoselective ligation of unprotected peptides: an effective strategy for the generation of large polypeptide and protein analogs. Journal of the American Chemical Society, 121(23), 5597-5598. [Link]

-

Brik, A., & Wong, C. H. (2003). Sugar-assisted ligation of N-glycopeptides with a native peptide bond in the glycan. Angewandte Chemie, 115(31), 3789-3792. [Link]

-

Coin, I., Katritch, V., Sun, T., Xiang, Z., Cheng, F., Gurevich, V. V., ... & Stevens, R. C. (2013). Genetically encoded chemical probes in cells reveal the structural basis of G protein-coupled receptor activation. Cell, 155(6), 1258-1269. [Link]

-

Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

ResearchGate. (2025, August 8). SYNTHESIS OF NOVEL ALDEHYDES SUITABLE FOR BIOCONJUGATION BY INTRODACTION OF A CARBOXYL GROUP VIA ALKYLATION OF HYDROXYBENZALDEHYDES WITH CHLOROACETIC ACID. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

-

The Raj Group. (2023, August 1). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. [Link]

-

Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020, June 18). MDPI. [Link]

-

American Pharmaceutical Review. (2015, June 11). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. [Link]

-

YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

-

Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?. [Link]

-

Oxford Academic. (n.d.). Chemoselective and orthogonal ligation techniques | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]

-

Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]

-

RSC Publishing. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

-

MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. [Link]

-

BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2016, June 30). Site-selective incorporation and ligation of protein aldehydes. [Link]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2023, June 21). MDPI. [Link]

-

PMC. (2018, August 23). Peptide-guided functionalization and macrocyclization of bioactive peptidosulfonamides by Pd(II)-catalyzed late-stage C–H activation. [Link]

-

ANU Open Research Repository. (n.d.). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]

-

RSC Publishing. (2024, April 17). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

BioAscent. (2024, June 24). Highlights in synthesis - unnatural amino acids. [Link]

-

A tale of two bioconjugations:pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and catal. (n.d.). ChemRxiv. [Link]

-

PNAS. (2013, January 2). A Pictet-Spengler ligation for protein chemical modification. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]org/wiki/Pictet%E2%80%93Spengler_reaction)

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbopeptides: chemoselective ligation of peptide aldehydes to an aminooxy-functionalized D-galactose template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. ethz.ch [ethz.ch]

- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Reductive amination - Wikipedia [en.wikipedia.org]

- 19. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 20. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Transition State Analogs Derived from D-Norleucine: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Abstract

Transition state analog inhibitors represent a pinnacle of mechanism-based drug design, offering the potential for extraordinary potency and selectivity by targeting the high-energy, fleeting geometry of an enzyme's transition state.[1][2] This guide provides a deep dive into the design, synthesis, and application of transition state analogs derived from the non-canonical amino acid, D-norleucine. While less common than its proteinogenic counterparts, the unique structural and chemical properties of D-norleucine offer distinct advantages in inhibitor design, particularly in creating robust, protease-resistant compounds. We will explore the theoretical underpinnings of transition state theory, detail the practical synthesis of D-norleucine-based "warheads" such as boronic acids and phosphonamidates, and present a case study on potent inhibitors of Dipeptidyl Peptidase 7 (DPP7). This document serves as a technical resource for researchers and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Part 1: The Theoretical Foundation: From Transition States to Potent Inhibitors

Enzymes accelerate biochemical reactions by factors of many millions by stabilizing the reaction's transition state—a transient, high-energy species that is neither substrate nor product.[3][4] Transition state theory posits that a stable molecule mimicking the geometry and electrostatic features of this transition state will bind to the enzyme with exceptionally high affinity, often orders of magnitude tighter than the substrate itself.[1] This principle is the cornerstone of designing transition state analog inhibitors.

The process of developing such inhibitors is a synergistic blend of enzymology, kinetic analysis, and synthetic chemistry.[3] A typical workflow involves:

-

Determining the Enzymatic Mechanism: Understanding the step-by-step chemical transformation.

-

Characterizing the Transition State: Using techniques like kinetic isotope effect (KIE) analysis and computational modeling to define the precise geometry and charge distribution of the highest energy species in the reaction pathway.[5]

-

Designing a Stable Mimic: Engineering a chemically stable molecule that incorporates the key features of the transition state.

-

Chemical Synthesis and Evaluation: Synthesizing the designed analog and testing its inhibitory potency against the target enzyme.

For peptidases and esterases, the transition state often involves a tetrahedral intermediate formed by the nucleophilic attack of a catalytic residue (like serine or cysteine) or an activated water molecule on a carbonyl carbon.[1] This provides a clear structural template for inhibitor design.

Caption: Logical flow from enzymatic reaction to inhibition by a transition state analog.

Part 2: D-Norleucine as a Unique Scaffold

D-Norleucine is an unnatural, D-enantiomer of 2-aminohexanoic acid, featuring a linear four-carbon side chain.[6] Its use in inhibitor design offers several key advantages:

-

Proteolytic Stability: Peptides containing D-amino acids are generally resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids. This can significantly improve the in vivo half-life and bioavailability of a peptide-based inhibitor.

-

Hydrophobic Interactions: The unbranched butyl side chain provides a well-defined hydrophobic moiety that can occupy specific pockets (like the S1 pocket of many proteases) in an enzyme's active site, contributing to binding affinity.

-

Chemical Tractability: As an amino acid, it provides versatile handles (the amine and carboxylic acid) for incorporation into larger molecules and for the attachment of various transition-state-mimicking "warheads".

While L-norleucine has been explored as a competitive inhibitor and glutamine antagonist, the D-enantiomer is particularly suited for creating stable, potent transition state analogs for therapeutic applications.[7][8]

Part 3: Case Study: Boro-D-Norleucine as a Potent Inhibitor of Dipeptidyl Peptidase 7 (DPP7)

A compelling example of a D-norleucine-derived transition state analog is the development of boro-norleucine-containing dipeptides as inhibitors of Dipeptidyl Peptidase 7 (DPP7).[9]

The Target: DPP7 DPP7 (also known as quiescent cell proline dipeptidase) is a serine protease that cleaves X-Pro dipeptides from the N-terminus of polypeptides. Its specific biological roles are still under investigation, but it represents a potential therapeutic target.

The Inhibitor Design Serine proteases, like DPP7, proceed through a tetrahedral transition state. Boronic acids are powerful transition state mimics for these enzymes. The boron atom is electrophilic and is attacked by the catalytic serine residue (Ser-OH), forming a stable, covalent, tetrahedral adduct that closely resembles the true transition state.[1]

By placing D-boro-norleucine at the P1 position (the residue immediately N-terminal to the scissile bond), the inhibitor is designed to fit into the enzyme's specificity pocket. The use of a D-amino acid analog at this key position can enhance stability and influence selectivity.

Caption: Mechanism of serine protease inhibition by a boronic acid transition state analog.

Results and Insights Researchers synthesized a series of dipeptide inhibitors with boro-norleucine at the P1 position.[9] The results demonstrated exceptional potency and selectivity.

| Compound | P2 Residue | P1 Residue | DPP7 IC50 (pM) | Selectivity Insight |

| 4g | Dab | boro-Nle | 480 | Highly selective vs. DPP4, FAP, DPP8, DPP9 |

| Control | Various | boro-Pro | Lower Potency | Less selective profile |

| Data summarized from reference[9]. Dab = 2,4-diaminobutyric acid; boro-Nle = boro-norleucine. |

The study highlighted that using boro-norleucine in the P1 position significantly "dials out" activity against other related dipeptidyl peptidases like DPP4, leading to a highly selective inhibitor.[9] The compound Dab-boro-Nle (4g) emerged as a picomolar inhibitor of DPP7, showcasing the power of this design strategy.[9]

Part 4: Synthetic Strategies for D-Norleucine-Derived Transition State Analogs

The synthesis of these complex molecules requires a strategic, multi-step approach. Phosphonamidate peptides, which mimic the tetrahedral intermediate with a stable phosphorus-nitrogen bond, are another important class of transition state analogs.

Below is a representative workflow for the synthesis of a protected D-norleucine phosphonamidate dipeptide analog. This process typically involves the preparation of a D-norleucine phosphonochloridate, which is then coupled with another amino acid ester.

Caption: Synthetic workflow for a D-norleucine phosphonamidate transition state analog.

This modular approach allows for the synthesis of a library of inhibitors by varying the P2 amino acid and the ester groups on the phosphonate to optimize potency and pharmacokinetic properties.[10][11]

Part 5: Experimental Protocols

Protocol 1: Illustrative Synthesis of a D-Norleucine Phosphonamidate Precursor

This protocol outlines the key steps for creating the phosphonochloridate "warhead" derived from D-norleucine, based on established methods for phosphonopeptide synthesis.[11][12]

Objective: To synthesize (1R)-1-(N-benzyloxycarbonylamino)pentylphosphonochloridate.

Materials:

-

N-Cbz-D-Norleucine

-

Borane-tetrahydrofuran complex (BH3·THF)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Triethyl phosphite (P(OEt)3)

-

Thionyl chloride (SOCl2)

-

Anhydrous solvents (THF, Toluene)

Methodology:

-

Reduction: Dissolve N-Cbz-D-Norleucine in anhydrous THF. Cool to 0°C and add BH3·THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench carefully with methanol and concentrate under reduced pressure to yield N-Cbz-D-norleucinol.

-

Tosylation: Dissolve the alcohol from Step 1 in pyridine and cool to 0°C. Add TsCl portion-wise and stir at 0°C for 4 hours. Pour into ice-water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to give the tosylate.

-

Phosphonate Formation (Michaelis-Arbuzov Reaction): Heat the tosylate from Step 2 in an excess of triethyl phosphite at 120°C for 6 hours. Remove excess phosphite by vacuum distillation to yield diethyl (1R)-1-(N-benzyloxycarbonylamino)pentylphosphonate.

-

Monoester Formation: Dissolve the diethyl phosphonate in ethanol and add one equivalent of aqueous NaOH. Stir at room temperature until TLC indicates consumption of the starting material. Neutralize with HCl and extract the product. (Note: This step requires careful control to avoid complete hydrolysis).

-

Chlorination: Dissolve the phosphonic monoester from Step 4 in anhydrous toluene. Add an excess of thionyl chloride and reflux for 2 hours. Remove all volatile components under high vacuum to yield the target phosphonochloridate, which should be used immediately in the subsequent coupling step.

Protocol 2: General Enzyme Inhibition Assay (Protease)

Objective: To determine the IC50 value of a D-norleucine-derived transition state analog against a target serine protease.

Materials:

-

Purified target protease

-

Fluorogenic peptide substrate (e.g., Ac-Ala-Pro-AFC)

-

Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)

-

Test inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Prepare Reagents: Create a serial dilution of the test inhibitor in DMSO, then dilute into the assay buffer to the desired final concentrations (typically from 1 µM to 1 pM). Prepare a solution of the enzyme and the substrate in the assay buffer.

-

Assay Setup: To the wells of the microplate, add:

-

50 µL of assay buffer.

-

25 µL of the inhibitor dilution (or buffer with DMSO for control).

-

25 µL of the enzyme solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence (excitation/emission wavelengths appropriate for the fluorophore, e.g., 400/505 nm for AFC) every minute for 30 minutes.

-

Data Analysis: Determine the initial reaction velocity (v) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

IC50 Calculation: Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Part 6: Future Outlook and Conclusion

The strategic use of D-norleucine provides a powerful tool for designing highly potent and selective transition state analog inhibitors. The success of boro-D-norleucine in targeting DPP7 with picomolar affinity underscores the potential of this approach.[9] Future research should focus on expanding the repertoire of enzyme targets for D-norleucine analogs. Potential areas of interest include:

-

Other Proteases: Targeting viral or bacterial proteases where a hydrophobic P1 residue is preferred.

-

Aminotransferases: D-amino acid aminotransferases are known to process D-norleucine, making them intriguing targets for mechanism-based inhibitors.[13]

-

Racemases: Enzymes that interconvert L- and D-amino acids could be targeted by transition state analogs that mimic the planar intermediate of the racemization reaction.[14]

By combining rational, mechanism-based design with advanced synthetic chemistry, transition state analogs derived from D-norleucine hold significant promise for the development of next-generation therapeutics.

References

-

Crystal structure of mutant form Cys115His of Citrobacter freundii methionine γ-lyase complexed with l-norleucine. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. International Journal of Molecular Sciences. [Link]

-

Improving human health outcomes one transition state analogue at a time. New Zealand Science Review. [Link]

-

Transition state analog. Wikipedia. [Link]

-

alpha-aminoaldehydes: transition state analogue inhibitors of leucine aminopeptidase. Biochemistry. [Link]

-

Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1. ACS Medicinal Chemistry Letters. [Link]

-

Synthetic Methods of Phosphonopeptides. Molecules. [Link]

-

Boro-norleucine as a P1 residue for the design of selective and potent DPP7 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of different phosphonamidates with different phosphonates. ResearchGate. [Link]

-

Experimental crystal structures of dl-norleucine. ResearchGate. [Link]

-

Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Journal of Molecular Biology. [Link]

- Methods for the synthesis of phosphonate esters.

-

Rational design of transition-state analogues as potent enzyme inhibitors with therapeutic applications. ACS Chemical Biology. [Link]

-

Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. [Link]

-

Enzymatic Transition States, Transition-State Analogs, Dynamics, Thermodynamics, and Lifetimes. Annual Review of Biochemistry. [Link]

-

Transition State Analogs as Enzyme Inhibitors. YouTube. [Link]

-

D-(-)-Norleucine. PubChem. [Link]

-

Conformational Aspects of Inhibitor Design: Enzyme-Substrate Interactions in the Transition State. Tetrahedron. [Link]

-

6-Diazo-5-oxo-L-norleucine. Wikipedia. [Link]

-

Designing Transition-State Inhibitors. The Scientist. [Link]

-

Problems with transition state inhibitors. ResearchGate. [Link]

-

The transition to magic bullets – transition state analogue drug design. MedChemComm. [Link]

-

Amino Acid Racemases: Functions and Mechanisms. ResearchGate. [Link]

-

Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. [Link]

-

What are Aminotransferase inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. Catalysts. [Link]

Sources

- 1. Transition state analog - Wikipedia [en.wikipedia.org]

- 2. Designing Transition-State Inhibitors | The Scientist [the-scientist.com]

- 3. Improving human health outcomes one transition state analogue at a time [cinz.nz]

- 4. youtube.com [youtube.com]

- 5. Enzymatic Transition States, Transition-State Analogs, Dynamics, Thermodynamics, and Lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal structure of mutant form Cys115His of Citrobacter freundii methionine γ-lyase complexed with l-norleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 9. Boro-norleucine as a P1 residue for the design of selective and potent DPP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: A Guide to the Synthesis of Boc-Amino Aldehydes via Weinreb Amide Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-protected α-amino aldehydes are crucial chiral building blocks in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and peptide science for the construction of peptidomimetics, protease inhibitors, and other complex molecular architectures.[1] Their synthesis, however, can be challenging due to the propensity of the aldehyde functionality to undergo over-reduction or other side reactions. The Weinreb amide reduction protocol offers a robust and highly selective method to access these valuable intermediates. This guide provides a comprehensive overview, detailed experimental protocols, and mechanistic insights into the reduction of N-Boc-α-amino Weinreb amides to their corresponding aldehydes, a cornerstone transformation for drug discovery and development.

Introduction

The aldehyde group is a versatile functional handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. When incorporated into an amino acid scaffold and protected with a tert-butoxycarbonyl (Boc) group, the resulting N-Boc-amino aldehydes become powerful intermediates for the synthesis of a wide range of biologically active molecules.[1] The Boc protecting group is favored for its stability across a variety of reaction conditions and its straightforward removal under acidic conditions.[2]

Traditional methods for the synthesis of aldehydes from carboxylic acid derivatives are often plagued by over-reduction to the corresponding alcohol. The Weinreb-Nahm ketone synthesis, discovered in 1981, provides an elegant solution to this problem through the use of N,O-dimethylhydroxylamino (Weinreb) amides.[3] The reduction of a Weinreb amide with a suitable hydride source, such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H), cleanly affords the aldehyde upon workup.[3][4] This is due to the formation of a stable, chelated tetrahedral intermediate that resists further reduction until the reaction is quenched.[5][6]

This application note will detail the synthesis of N-Boc-α-amino Weinreb amides from their corresponding N-Boc-α-amino acids and the subsequent reduction to afford N-Boc-α-amino aldehydes.

Overall Workflow

The synthesis of Boc-amino aldehydes via the Weinreb amide route is a two-step process. First, the N-Boc-protected amino acid is converted to the corresponding Weinreb amide. This is typically achieved by coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent.[7][8] The resulting Weinreb amide is then reduced to the desired Boc-amino aldehyde using a hydride reducing agent.

Figure 1: General experimental workflow for the synthesis of N-Boc-amino aldehydes.

Part 1: Synthesis of N-Boc-Amino Weinreb Amide

A variety of peptide coupling reagents can be employed for the synthesis of Weinreb amides from carboxylic acids.[7][8] A reliable method utilizes propane phosphonic acid anhydride (T3P®) as the activating agent.[9]

Experimental Protocol: T3P-mediated Weinreb Amide Formation

-

Reagent Preparation:

-

Dissolve the N-Boc-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (3.0 eq) to the solution.

-

-

Reaction Execution:

-

Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of T3P® (50% in EtOAc, 1.5 eq) to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc.

-